molecular formula C15H15NO3 B5844835 N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide

Cat. No.: B5844835
M. Wt: 257.28 g/mol
InChI Key: QYFPRFBXLREBBL-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide is an organic compound that features a benzamide core with a hydroxymethyl group attached to the phenyl ring and a methoxy group on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-methoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 2-(hydroxymethyl)aniline and the carboxylic acid group of 4-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxylic acid.

    Reduction: Conversion of nitro group to amine.

    Substitution: Replacement of methoxy group with other nucleophiles.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(hydroxymethyl)phenyl]-4-methylbenzamide
  • N-[2-(hydroxymethyl)phenyl]-4-chlorobenzamide
  • N-[2-(hydroxymethyl)phenyl]-4-nitrobenzamide

Uniqueness

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide is unique due to the presence of both hydroxymethyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-13-8-6-11(7-9-13)15(18)16-14-5-3-2-4-12(14)10-17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFPRFBXLREBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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